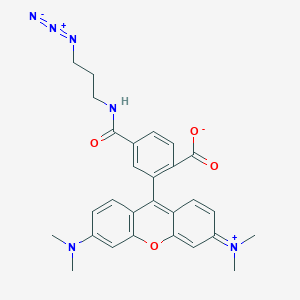
4-Amino-4-methyl-cyclohexanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Amino-4-methyl-cyclohexanone hydrochloride” is a chemical compound with the molecular formula C7H14ClNO. It is generally used as an intermediate in pharmaceutical and chemical research . The compound is soluble in water and should be stored in a cool, dry place in a tightly closed container .
Synthesis Analysis
The synthesis of “this compound” involves the use of regioselective keto reductases for the selective mono reduction of the diketone to give 4-hydroxycyclohexanone . This process is industrially feasible and results in isomerically pure trans-4-amino-1-cyclohexanecarboxylic acid derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the canonical SMILES string: COC(=O)C1CCC(CC1)N.Cl . The InChI string representation is: InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-2-4-7(9)5-3-6;/h6-7H,2-5,9H2,1H3;1H .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include reduction and transamination of the diketone . These reactions can be performed in a one-pot sequential or cascade mode .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 193.67 g/mol . It is soluble in water .Wirkmechanismus
The mechanism of action of 4-Amino-4-methyl-cyclohexanone hydrochloride is not yet fully understood. It is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It is also believed to have an effect on the activity of some neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects, as well as the ability to inhibit the growth of certain cancer cells. It has also been found to have an effect on the activity of certain hormones, such as cortisol and testosterone.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-Amino-4-methyl-cyclohexanone hydrochloride in laboratory experiments has several advantages. It is relatively inexpensive, and it is easy to synthesize. It is also relatively stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and it can be difficult to purify.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-Amino-4-methyl-cyclohexanone hydrochloride. It could be further investigated for its potential use in the treatment of various diseases, such as cancer and autoimmune disorders. It could also be studied for its potential use in the development of new drugs and agrochemicals. Additionally, it could be studied for its potential use in the synthesis of complex molecules, such as peptides and peptidomimetics. Finally, it could be studied for its potential use in the study of molecular interactions.
Synthesemethoden
The synthesis of 4-Amino-4-methyl-cyclohexanone hydrochloride is typically accomplished through a two-step process. The first step involves the condensation of cyclohexanone with an amine compound, such as ethylenediamine, to form an intermediate product. The second step involves the hydrolysis of the intermediate with hydrochloric acid to form the desired product.
Wissenschaftliche Forschungsanwendungen
4-Amino-4-methyl-cyclohexanone hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of a variety of compounds, including heterocyclic compounds, peptides, and peptidomimetics. It has also been used in the synthesis of pharmaceuticals and agrochemicals, as well as in the study of molecular interactions.
Safety and Hazards
When handling “4-Amino-4-methyl-cyclohexanone hydrochloride”, it is recommended to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .
Eigenschaften
IUPAC Name |
4-amino-4-methylcyclohexan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-7(8)4-2-6(9)3-5-7;/h2-5,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXVTISQWAWWGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-Methoxy-5-(trifluoromethoxy)phenyl]-N-methylmethanamine hydrochloride](/img/structure/B6302897.png)









